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Executive Summary

Cotadutide (MEDI0382) is a dual-agonist peptide that activates both the glucagon-like peptide-
1 (GLP-1) and glucagon receptors, positioning it as a promising therapeutic candidate for non-
alcoholic steatohepatitis (NASH) and related metabolic disorders. This technical guide provides
an in-depth analysis of the mechanism of action of cotadutide on hepatic fat metabolism,
supported by quantitative data from clinical and preclinical studies, detailed experimental
protocols, and visualizations of the key signaling pathways. By engaging two distinct but
complementary pathways, cotadutide addresses multiple facets of hepatic steatosis, including
reduced lipid synthesis, enhanced fatty acid oxidation, and improved overall liver function.

Introduction: The Dual-Agonist Approach

Non-alcoholic fatty liver disease (NAFLD) and its progressive form, NASH, are characterized by
the accumulation of fat in the liver (hepatic steatosis), which can lead to inflammation, fibrosis,
and cirrhosis. Cotadutide's dual agonism of the GLP-1 and glucagon receptors offers a multi-
pronged approach to combatting this pathology.

e GLP-1 Receptor (GLP-1R) Agonism: Primarily known for its incretin effect, GLP-1R activation
enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric
emptying, and promotes satiety, leading to weight loss and improved glycemic control. These
systemic effects indirectly reduce the flux of fatty acids to the liver.
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e Glucagon Receptor (GCGR) Agonism: Glucagon is a counter-regulatory hormone to insulin
and its receptor is highly expressed in the liver.[1] Activation of the GCGR in hepatocytes
stimulates glycogenolysis and gluconeogenesis, but also enhances hepatic fat oxidation and
energy expenditure.[1]

The balanced activity of cotadutide is designed to harness the beneficial effects of glucagon
on liver fat metabolism while mitigating the potential for hyperglycemia through the potent
glucose-lowering effects of GLP-1R activation.[2]

Clinical Efficacy in Hepatic Fat Reduction

A significant body of evidence for cotadutide's impact on hepatic parameters comes from a 54-
week, randomized, double-blind, placebo-controlled, phase 2b clinical trial (NCT03235050) in
adults with type 2 diabetes and overweight or obesity.[1][3]

Quantitative Data from Phase 2b Clinical Trial
(NCT03235050)

The following tables summarize the key baseline characteristics and the changes in hepatic
and metabolic parameters observed in this study.

Table 1: Baseline Demographics and Disease Characteristics[1]
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Placeb Cotadutide Cotadutide Cotadutide Liraglutide
acebo
Parameter (n=110) 100 pg 200 pg 300 pg 1.8 mg

n=

(n=100) (n=256) (n=256) (n=110)

Age (years),

57.1(8.9) 57.4 (8.7) 56.6 (9.1) 56.9 (8.6) 57.2 (8.4)
mean (SD)
BMI ( kg/m 2),

32.9 (4.5) 33.2 (4.8) 33.1 (4.6) 33.2 (4.7) 32.8 (4.4)
mean (SD)
HbA1c (%),

8.0 (0.9) 8.0 (0.9) 8.0 (0.9) 8.0 (0.9) 8.0 (0.9)
mean (SD)
ALT (UIL), 26.0 [19.0, 27.0 [20.0, 26.0 [19.0, 26.0 [20.0, 27.0 [20.0,
median [IQR]  37.0] 39.0] 38.0] 38.0] 39.0]
AST (U/L), 23.0 [18.0, 23.0 [19.0, 23.0 [19.0, 23.0 [19.0, 23.0 [19.0,
median [IQR]  30.0] 30.0] 29.0] 30.0] 30.0]
Fatty Liver
Index, mean  85.0 (13.6) 87.5 (12.3) 86.4 (13.0) 86.8 (12.6) 86.1 (13.1)
(SD)

Table 2: Change from Baseline in Hepatic and Metabolic Parameters at Week 54[1]
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Cotadutide Cotadutide Cotadutide Liraglutide
Parameter Placebo
100 pg 200 pg 300 pg 1.8 mg

Fatty Liver
Index (FLI),

-1.62 (-3.94, -8.08 (-10.62, -6.73 (-8.29, -8.18 (-9.79, -6.22 (-8.38,
% change,

0.71) -5.54) -5.17) -6.57) -4.06)**
LS mean
(95% ClI)
ALT (U/L), %
change, LS -3.7 (-11.8, -11.1 (-19.6, -16.8 (-22.2, -22.5 (-27.7, -10.5 (-18.9,
mean (95% 5.2) -1.6) -10.9) -16.8) -1.1)
Cl)
AST (U/L), %
change, LS -1.1 (-7.5, -5.7 (-12.5, -8.1 (-12.6, -12.3 (-16.7, -4.4 (-11.1,
mean (95% 5.8) 1.6) -3.4)** -7.6) 2.9)
Cl)
FIB-4 Index,
change, LS 0.04 (-0.03, -0.04 (-0.12, -0.07 (-0.12, -0.09 (-0.14, -0.02 (-0.10,
mean (95% 0.11) 0.04) -0.02)* -0.04) 0.06)
Cl)
NFS, change,

0.04 (-0.09, -0.09 (-0.23, -0.11 (-0.20, -0.19 (-0.28, -0.05 (-0.19,
LS mean

0.17) 0.05) -0.02) -0.10)*** 0.08)
(95% ClI)
Triglycerides
(mg/dL), %

-3.9 (-13.0, -11.9 (-21.5, -13.0 (-19.4, -16.9 (-23.1, -2.8 (-12.1,
change, LS

6.2) -1.2) -6.0) -10.1)%* 7.5)

mean (95%
Cl)

*p<0.05, **p<0.01, **p<0.001 vs. placebo

Interval. NFS: NAFLD Fibrosis Score.

. LS mean: Least Squares Mean. Cl: Confidence
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Experimental Protocol: Phase 2b Clinical Trial
(NCT03235050)

Study Design: A 54-week, randomized, double-blind, placebo-controlled, parallel-group study
with an open-label active comparator arm.[3]

Participant Population: 834 adults with a body mass index (BMI) =25 kg/m 2 and type 2
diabetes inadequately controlled with metformin (HbAlc 7.0%—-10.5%).[3]

Interventions: Participants were randomized to receive once-daily subcutaneous injections of
cotadutide (100 ug, 200 ug, or 300 pg), placebo, or open-label liraglutide (1.8 mg).[3]

Endpoints: The co-primary endpoints were the change from baseline in HbAlc and body
weight at week 14.[3] Hepatic parameters, including ALT, AST, Fatty Liver Index, FIB-4, and
NFS, were assessed as secondary or exploratory endpoints.[1]

Biomarker Analysis: Standard clinical chemistry methods were used to measure serum
levels of ALT and AST. The Fatty Liver Index was calculated using a validated algorithm
based on BMI, waist circumference, triglycerides, and gamma-glutamyl transferase (GGT).
[1] The FIB-4 index and NAFLD Fibrosis Score (NFS) were calculated using established
formulas.[1]

Preclinical Evidence and Mechanistic Insights

Preclinical studies in rodent models of NASH have provided crucial insights into the direct

hepatic effects of cotadutide.

Key Findings from Preclinical Studies

In diet-induced obese (DIO) mice, cotadutide treatment for 4 weeks lessened liver fat
accumulation, inflammation, and endoplasmic reticulum (ER) stress.[4][5]

Cotadutide demonstrated superior efficacy in reducing hepatic steatosis and fibrosis
compared to the GLP-1 mono-agonist liraglutide in a mouse model of NASH, even when
doses were adjusted to achieve similar weight loss.[6] This suggests a direct, weight-
independent effect of the glucagon component on the liver.
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e Mechanistic studies in these models revealed that cotadutide's beneficial hepatic effects are
linked to the modulation of key metabolic pathways, including the AMPK/mTOR pathway.[4]

Experimental Protocol: Diet-Induced NASH Mouse
Model

« Animal Model: Male C57BL/6J mice or leptin-deficient ob/ob mice are commonly used.[6][7]

o Diet: A diet high in trans-fat (around 40%), fructose (around 22%), and cholesterol (around
2%) is used to induce a NASH phenotype that recapitulates key features of the human
disease, including steatosis, inflammation, and fibrosis.[2] This is often referred to as the
Amylin liver NASH model (AMLN) diet.[7]

o Treatment: Cotadutide is typically administered via daily subcutaneous injection at doses
ranging from 10 to 30 nmol/kg.[4][6]

o Assessment of Hepatic Fat Metabolism:

o Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess
steatosis, inflammation, and hepatocyte ballooning, often scored using the NAFLD Activity
Score (NAS).[6] Sirius Red staining is used to visualize and quantify collagen deposition
as a measure of fibrosis.[2]

o Gene Expression Analysis: Quantitative real-time PCR (QRT-PCR) or RNA sequencing is
used to measure the hepatic expression of genes involved in lipogenesis (e.g., Srebfl
(SREBP-1c), Acaca (ACC), Fasn (FAS)) and fatty acid oxidation (e.g., Ppara (PPARQ),
Cptla (CPT1)).[8]

o Biochemical Analysis: Liver and plasma triglycerides and cholesterol levels are measured
using standard enzymatic assays.[4]

Signaling Pathways in Hepatic Fat Metabolism

Cotadutide exerts its effects on hepatic fat metabolism through the activation of GLP-1 and
glucagon receptors on hepatocytes, which triggers a cascade of intracellular signaling events.

Glucagon Receptor Signaling
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Activation of the glucagon receptor in hepatocytes leads to an increase in intracellular cyclic
AMP (cAMP) and activation of Protein Kinase A (PKA).[9] PKA, in turn, phosphorylates and
inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis.[9]
This leads to a decrease in the synthesis of malonyl-CoA, which relieves the inhibition of
Carnitine Palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the
mitochondria for 3-oxidation.[9] Furthermore, glucagon signaling can suppress the expression
of the key lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1¢c (SREBP-
1¢).[10]

GLP-1 Receptor Signaling

While the expression of GLP-1 receptors on human hepatocytes has been a subject of debate,
recent evidence suggests their presence and a direct role in reducing hepatic steatosis.[11]
Activation of the GLP-1R can modulate elements of the insulin signaling pathway, including the
activation of AKT and PKC{, which can lead to a reduction in triglyceride accumulation in
hepatocytes.[11] The systemic effects of GLP-1R activation, such as weight loss and improved
insulin sensitivity, also indirectly contribute to reduced hepatic fat by decreasing the delivery of
fatty acids to the liver.

Integrated Signaling Pathway of Cotadutide

The following diagram illustrates the proposed integrated signaling pathway of cotadutide in a
hepatocyte, leading to a reduction in hepatic steatosis.
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Caption: Cotadutide signaling in hepatocytes.

Conclusion and Future Directions

Cotadutide represents a novel and promising therapeutic strategy for the management of
hepatic steatosis in the context of NAFLD and NASH. Its dual agonism of the GLP-1 and
glucagon receptors allows for a synergistic effect on hepatic fat metabolism, leading to
significant reductions in liver fat content, improvements in liver enzymes, and favorable
changes in non-invasive markers of fibrosis. The clinical and preclinical data gathered to date
strongly support the continued development of cotadutide for these indications.

Future research should focus on:
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» Elucidating the long-term effects of cotadutide on liver histology, including the resolution of
NASH and regression of fibrosis, in dedicated clinical trials.

» Further investigating the molecular crosstalk between the GLP-1 and glucagon signaling
pathways in human hepatocytes to refine our understanding of its mechanism of action.

o Evaluating the potential of cotadutide in different patient populations with NAFLD/NASH,
including those with and without type 2 diabetes.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug
development professionals to understand the multifaceted role of cotadutide in hepatic fat
metabolism and to guide future investigations in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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